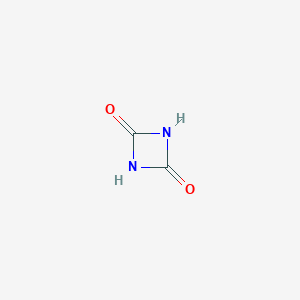

1,3-Diazetidine-2,4-dione

描述

Structure

3D Structure

属性

CAS 编号 |

4455-27-0 |

|---|---|

分子式 |

C2H2N2O2 |

分子量 |

86.05 g/mol |

IUPAC 名称 |

1,3-diazetidine-2,4-dione |

InChI |

InChI=1S/C2H2N2O2/c5-1-3-2(6)4-1/h(H2,3,4,5,6) |

InChI 键 |

PCHXZXKMYCGVFA-UHFFFAOYSA-N |

规范 SMILES |

C1(=O)NC(=O)N1 |

产品来源 |

United States |

Synthetic Methodologies for 1,3 Diazetidine 2,4 Dione and Its Derivatives

Dimerization Reactions of Isocyanates

The dimerization of isocyanates is a principal and widely documented method for the synthesis of 1,3-diazetidine-2,4-diones. evitachem.comresearchgate.net This reaction involves the [2+2] cycloaddition of two isocyanate molecules to form the characteristic four-membered ring. The process can be influenced by various factors, including temperature, pressure, and the presence of catalysts.

Thermal and Catalyzed Dimerization Pathways

The dimerization of isocyanates can be induced thermally by heating. evitachem.com For instance, heating phenyl isocyanate can facilitate the formation of 1,3-diphenyl-1,3-diazetidine-2,4-dione (B3045162). The reaction is often carried out in solvents like benzene (B151609) or toluene (B28343) to manage the reaction environment. evitachem.com However, the thermal process can be reversible, with the dimer dissociating back into the monomeric isocyanate at elevated temperatures, typically above 150°C. researchgate.net

The dimerization can also be catalyzed to improve efficiency. evitachem.com Various catalysts, including phosphines and pyridines, have been shown to be effective. researchgate.net Phosphine catalysts are noted to be significantly more active than pyridine (B92270).

Influence of Catalysts (e.g., Pyridine, Tertiary Amines) on Reaction Efficiency

Catalysts play a crucial role in enhancing the efficiency of isocyanate dimerization. Tertiary amines, such as pyridine and triethylamine, are commonly used to facilitate the reaction. google.com The catalytic action is believed to be initiated by the nucleophilic attack of the amine's nitrogen atom on the carbon of the isocyanate group. google.com This forms an adduct that further reacts with another isocyanate molecule, leading to ring closure and the formation of the 1,3-diazetidine-2,4-dione derivative. google.com

The choice of catalyst can significantly impact the reaction's outcome. While pyridine is an effective catalyst, its derivatives with less steric hindrance around the nitrogen atom, such as 3-methylpyridine (B133936) and 4-methylpyridine (B42270), have demonstrated even better catalytic activity. jst.go.jp Conversely, sterically hindered pyridines like 2-methylpyridine (B31789) and 2,6-dimethylpyridine (B142122) show poor catalytic performance. jst.go.jp Trialkylamines, when used as catalysts, tend to predominantly yield the trimer of the isocyanate rather than the dimer. jst.go.jp

| Catalyst | Relative Activity | Product Selectivity |

| Pyridine | Good | Dimer |

| 3-Methylpyridine | Better than Pyridine | Dimer |

| 4-Methylpyridine | Better than Pyridine | Dimer |

| 2-Methylpyridine | Poor | Dimer |

| 2,6-Dimethylpyridine | Poor | Dimer |

| Trialkylamines | Varies | Predominantly Trimer |

High-Pressure Synthetic Approaches

The application of high pressure has been shown to be a highly effective method for synthesizing 1,3-diazetidine-2,4-diones. acs.org High-pressure conditions can accelerate the dimerization of isocyanates, leading to higher yields in shorter reaction times. google.comjst.go.jp For example, the dimerization of phenyl isocyanate in the presence of pyridine is significantly accelerated under high pressure. jst.go.jp

Research has demonstrated that aromatic diisocyanates can be cleanly converted to poly(diazetidinediones) at 200°C under 700 MPa for 20 hours. acs.org The resulting polymers are typically pale yellow, hard solids with high crystallinity. acs.org The use of high pressure, often in the range of 3000 to 12000 kg/cm ², can also increase the selectivity of the dimerization reaction. google.comjst.go.jp

| Monomer | Pressure (MPa) | Temperature (°C) | Time (h) | Product |

| Aromatic Diisocyanates | 700 | 200 | 20 | Poly(diazetidinediones) acs.org |

| Phenyl Isocyanate | 8000 kg/cm ² (approx. 785 MPa) | 30 | 20 | 1,3-diphenyl-1,3-diazetidine-2,4-dione google.com |

| m-Tolyl Isocyanate | Not specified | Not specified | Not specified | 1,3-di(m-tolyl)-1,3-diazetidine-2,4-dione (41% yield) google.com |

Cyclocondensation Strategies

Cyclocondensation reactions offer an alternative route to this compound derivatives, involving the formation of the heterocyclic ring from two different precursor molecules.

Reactions Involving Substituted Anilines and Diketones

One cyclocondensation approach involves the reaction of substituted anilines with diketones. For instance, reacting a substituted aniline (B41778) with a 1,3-diketone can lead to the formation of a diazetidine-dione structure. rsc.org This method provides a pathway to synthesize meta-substituted arylamines from acyclic precursors through a three-component cyclo-condensation/aromatization process. rsc.org

Condensation of Oxalates with Amine Derivatives

Another cyclocondensation strategy involves the reaction of oxalic acid derivatives with amine-containing compounds. For example, alkyl or aryl hydrazines can be reacted with oxalic acid imidoyl chlorides to form diazetidine compounds. google.com

Ring Expansion Approaches

Ring expansion reactions provide a valuable method for the synthesis of 1,3-diazetidine-2,4-diones from smaller, strained ring systems. These approaches often involve the insertion of a carbonyl group into a pre-existing ring.

Carbonylative Ring Expansion of Diaziridinones

A notable ring expansion method involves the carbonylation of diaziridinones. clockss.org Diaziridinones, highly strained three-membered rings containing a carbonyl carbon and two nitrogen atoms, can undergo ring-opening reactions that make them suitable precursors. clockss.orgresearchgate.net The treatment of N,N'-di-tert-butyldiaziridinone with nickel tetracarbonyl (Ni(CO)4) under a carbon monoxide atmosphere leads to a carbonylative ring expansion, yielding the corresponding di-tert-butyldiazetidinedione. clockss.orgresearchgate.netresearchgate.net This reaction represents the first instance of synthesizing such heterocycles through CO insertion into a diaziridinone, which involves the cleavage of the N-N bond. clockss.org

A proposed mechanism for this transformation involves the initial cleavage of the nitrogen-nitrogen bond of the diaziridinone. This is followed by the insertion of carbon monoxide into the resulting nitrogen-metal bond of a metallacycle intermediate. Subsequent reductive elimination affords the this compound product. clockss.org

Transition Metal-Mediated Ring Expansion Reactions

Transition metal catalysts play a crucial role in mediating the ring expansion of diaziridinones to form 1,3-diazetidine-2,4-diones. Both nickel and palladium complexes have proven effective in this transformation. clockss.org

The reaction of N,N'-di-tert-butyldiaziridinone with an equimolar amount of Ni(CO)4 in DMF at 50°C for 3 hours under a carbon monoxide atmosphere produces di-tert-butyldiazetidinedione in good yield. clockss.org Interestingly, the reaction can also proceed catalytically when using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) as the catalyst. clockss.org

When the reaction is carried out in the presence of diphenylketene (B1584428) and Ni(CO)4 under a CO atmosphere, an azetidinedione derivative is formed, demonstrating the potential for unique ring expansion reactions with suitable dipolarophiles accompanied by carbonylation. clockss.org

Cycloaddition Reactions

Cycloaddition reactions offer another versatile strategy for constructing the this compound core and its derivatives. These methods typically involve the [2+2] cycloaddition of two components to form the four-membered ring.

Staudinger Ketene-Imine Cycloaddition for Spiro-Diazetidine-2,4-diones

The Staudinger ketene-imine cycloaddition is a powerful tool for synthesizing spiro-diazetidine-2,4-diones. rsc.orgrsc.org This reaction involves the one-pot reaction of substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base. rsc.orgrsc.org This method has been successfully applied to the synthesis of biologically relevant bis-aryl spiro[azetidine-2,3′-indoline]-2′,4-diones. rsc.orgrsc.org

The first step of the Staudinger reaction is a nucleophilic addition of the imine to the ketene (B1206846) carbonyl carbon, forming a zwitterionic intermediate. windows.net This intermediate then cyclizes to form the four-membered β-lactam ring. windows.net The diastereoselectivity of this reaction can be influenced by factors such as the solvent, the order of reagent addition, and the electronic effects of the substituents. rsc.orgwindows.net A key advantage of using oxalyl chloride for in situ ketene generation at room temperature is the ability to reverse the diastereoselectivity compared to traditional high-temperature methods that use pre-formed acyl chlorides. rsc.orgrsc.org More recently, tosyl chloride (TsCl) has been used as an activating co-reagent for ketene generation, leading to a cis-diastereoselective synthesis of 1,3-bis-aryl spirooxindolo-β-lactams. nih.gov

Other Cycloaddition Routes to Diazetidine-dione Structures

Beyond the Staudinger reaction, other cycloaddition approaches have been explored for the synthesis of diazetidine-dione structures. The photodimerization of 4-cycloalklidene-oxazol-5(4H)-ones in the solid state via an uncommon C–N cycloaddition can produce centrosymmetric 1,3-diazetidines in high yields. researchgate.net Additionally, the dimerization of isocyanates, often catalyzed by tertiary amines like pyridine, is a common method for producing this compound derivatives. google.com High-pressure conditions have been shown to significantly promote the dimerization of phenyl isocyanate and its substituted derivatives. google.com

Functionalization-Based Synthesis of Derivatives

The synthesis of this compound derivatives can also be achieved through the functionalization of pre-existing heterocyclic structures. The inherent reactivity of the this compound core, particularly the presence of isocyanato groups in some derivatives, allows for further chemical modifications. ontosight.aiontosight.ai These reactive groups can readily react with nucleophiles like alcohols or amines to form urethane (B1682113) or urea (B33335) linkages, respectively. ontosight.ai This reactivity is particularly useful in polymer chemistry for creating cross-linked polymers or modifying existing polymer structures. ontosight.ai

For instance, 1,3-diphenyl-1,3-diazetidine-2,4-dione can serve as a precursor for biuret (B89757) derivatives through reaction with dimethylamine (B145610). This highlights its utility as a building block for more complex molecules. The diazetidine ring in this compound can undergo ring-opening reactions, creating reactive intermediates that can interact with other molecules.

Reactions with Amine Nucleophiles (e.g., Dimethylamine for Biuret Derivatives)

The strained four-membered ring of 1,3-diazetidine-2,4-diones is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed for the synthesis of other valuable chemical structures, such as biuret derivatives. The reaction of a 1,3-disubstituted-1,3-diazetidine-2,4-dione with an amine nucleophile results in the cleavage of one of the amide bonds within the ring.

A key example of this process is the reaction of 1,3-diphenyl-1,3-diazetidine-2,4-dione with dimethylamine. This reaction proceeds under mild conditions to afford 1,1-dimethyl-3,5-diphenylbiuret with high efficiency. The nucleophilic dimethylamine attacks one of the carbonyl carbons of the diazetidine ring. This is followed by the breaking of the carbon-nitrogen bond, which opens the ring and, after proton transfer, yields the corresponding biuret derivative. This synthetic route highlights the utility of 1,3-diazetidine-2,4-diones as precursors for biurets, which are compounds of interest for their potential biological activities.

Table 1: Synthesis of Biuret Derivative from 1,3-Diphenyl-1,3-diazetidine-2,4-dione

| Reactant | Nucleophile | Solvent | Temperature | Product | Yield |

| 1,3-Diphenyl-1,3-diazetidine-2,4-dione | Dimethylamine | Acetonitrile | 50°C | 1,1-Dimethyl-3,5-diphenylbiuret | 76% |

Synthesis via Schiff Bases

An alternative pathway to construct the this compound scaffold involves the use of Schiff bases (imines) as key starting materials. This method typically involves a [2+2] cycloaddition reaction between the Schiff base and a suitable reagent like an isocyanate or isothiocyanate.

In one reported synthesis, Schiff bases are reacted with phenyl isocyanate. researchgate.net The reaction is carried out in a solvent such as dimethylformamide (DMF). The nitrogen of the imine group of the Schiff base adds to the carbonyl carbon of the isocyanate, and the carbon of the imine adds to the nitrogen of the isocyanate, forming the four-membered diazetidine ring in a concerted or stepwise fashion. This method provides a direct route to spiro-diazetidine-dione derivatives when the Schiff base is derived from a cyclic ketone like isatin. researchgate.net

Similarly, diazetidine derivatives can be obtained by reacting Schiff bases with phenylisothiocyanate in a suitable solvent like toluene under reflux conditions. This reaction yields diazetidine-2-thione derivatives, where one of the carbonyl groups of the typical this compound structure is replaced by a thiocarbonyl group. jst.go.jpchemmethod.com The structure of these diazetidine derivatives can be confirmed through various spectroscopic methods, including IR, which shows a characteristic peak for the C=S group, and ¹H-NMR, which displays signals for the benzylic protons of the newly formed diazetidine ring. jst.go.jp

Table 2: Synthesis of Diazetidine Derivatives from Schiff Bases

| Schiff Base Reactant | Cycloaddition Partner | Solvent | Conditions | Product Type |

| Schiff base derivatives of 7-chloroisatin | Phenyl isocyanate researchgate.net | Dimethylformamide (DMF) researchgate.net | Not specified | Spiro jst.go.jpCurrent time information in Bangalore, IN.diazetidine-2,3'-indoline]-2',4-dione researchgate.net |

| Phthalazinone-derived Schiff bases | Phenylisothiocyanate jst.go.jp | Toluene jst.go.jp | Reflux, 6h jst.go.jp | Diazetidine-2-thione derivatives jst.go.jp |

Reaction Mechanisms and Chemical Reactivity of the 1,3 Diazetidine 2,4 Dione Nucleus

Ring-Opening Reactions of the Diazetidine Core

The strained nature of the 1,3-diazetidine-2,4-dione ring makes it a candidate for ring-opening reactions, which can lead to the formation of reactive intermediates or more stable products. evitachem.com

Ring-opening of the this compound core can generate reactive intermediates that are valuable in synthetic chemistry. evitachem.com For instance, the thermolysis of glycine (B1666218) between 300 and 400 °C is suggested to produce a mixture that includes this compound isomers. mdpi.com These intermediates can then participate in further reactions.

The diazetidine ring's ability to undergo ring-opening reactions can lead to the formation of reactive species capable of modifying other molecules. evitachem.com This reactivity is a key aspect of its chemical behavior and has been explored in various contexts. For example, the ring expansion of N,N'-di-tert-butyldiaziridinone with carbon monoxide, catalyzed by transition metals, yields a this compound derivative through the formation of a metallacycle intermediate. clockss.org

Research has demonstrated a novel synthesis of this compound derivatives through a carbonylative ring expansion of diaziridinones. clockss.org This process involves the cleavage of the nitrogen-nitrogen bond of the diaziridinone precursor, followed by the insertion of carbon monoxide to form the four-membered diazetidinedione ring. clockss.org Specifically, the treatment of N,N'-di-tert-butyldiaziridinone with nickel tetracarbonyl (Ni(CO)4) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) under a carbon monoxide atmosphere results in the formation of di-tert-butyldiazetidinedione. clockss.org The proposed mechanism suggests an initial oxidative addition of the metal to the N-N bond, forming a metallacycle intermediate. clockss.org Subsequent insertion of CO and reductive elimination yields the final product. clockss.org

The hydrolytic stability of 1,3-diazetidine-2,4-diones can vary depending on their substituents. For example, 1,3-diphenyl-1,3-diazetidine-2,4-dione (B3045162) demonstrates stability under acidic or basic conditions, which is attributed to aromatic stabilization. In contrast, some derivatives can undergo hydrolysis. For instance, HDI Uretdion, which contains a this compound, 1,3-bis(6-isocyanatohexyl)- structure, hydrolyzes completely in water in less than 12 hours. europa.eu The hydrolysis product is a complex mixture of water-insoluble oligomeric and polymeric ureas, where the isocyanate groups are transformed into amino groups. europa.eu

Cleavage of the Nitrogen-Nitrogen Bond

Functional Group Transformations

The functional groups on the this compound core and its substituents can undergo a variety of transformations.

The this compound ring system can be subjected to both oxidation and reduction, leading to a range of derivatives.

Oxidation: The oxidation of 1,3-diphenyl-1,3-diazetidine-2,4-dione can lead to the formation of different products, such as carboxylic acids, depending on the oxidizing agent used. evitachem.com Common oxidizing agents include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can cleave the diazetidine ring, resulting in the formation of amines or other reduced compounds. evitachem.com Commonly used reducing agents for this purpose include lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4).

The table below summarizes the reagents and potential products for the oxidation and reduction of 1,3-diphenyl-1,3-diazetidine-2,4-dione.

| Reaction Type | Reagents | Potential Products |

| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Carboxylic acids, other oxidized derivatives |

| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Amines, other reduced derivatives |

This table is based on information for 1,3-diphenyl-1,3-diazetidine-2,4-dione and may not be representative for all derivatives.

The substituents attached to the nitrogen atoms of the this compound ring can undergo electrophilic and nucleophilic substitution reactions, provided they have appropriate functional groups. For instance, if the substituents are phenyl groups, they can participate in electrophilic aromatic substitution reactions. evitachem.com

In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.eg The nature of the existing substituents on the benzene (B151609) ring influences the position of the incoming electrophile (ortho, meta, or para). libretexts.org For example, alkyl groups are typically ortho- and para-directing activators, while nitro groups are meta-directing deactivators. libretexts.org

Nucleophilic substitution can also occur on the substituents. The reaction of 1,3-bis(4-isocyanatoaryl)-1,3-diazetidine-2,4-diones with nucleophiles like alcohols can lead to the formation of polyurethanes. thieme-connect.de The isocyanato groups are highly reactive towards nucleophiles. ontosight.ai

The table below provides examples of electrophilic substitution reactions on a substituted benzene ring.

| Reaction | Reagent | Electrophile |

| Halogenation | Br2, FeBr3 | Br+ |

| Nitration | HNO3, H2SO4 | NO2+ |

| Sulfonation | SO3, H2SO4 | SO3 |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | R+ |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | RCO+ |

This table illustrates general electrophilic aromatic substitution reactions and their corresponding electrophiles.

Oxidation and Reduction Pathways

Catalyzed Reactions

The reactivity of the this compound ring, also known as a uretdione ring, is significantly influenced by the presence of catalysts. These catalysts can direct the reaction towards specific pathways, such as urethane (B1682113) formation, and affect the rate and selectivity of these transformations.

The reaction of a symmetrical diisocyanate this compound with an alcohol, such as 4-(tetrahydro-pyran-2-yloxy)-butan-1-ol, to form urethanes has been studied to understand its kinetics. tandfonline.comscilit.com In a chlorobenzene (B131634) solvent, this reaction is effectively catalyzed by substances like 1,4-diazabicyclo[2.2.2]octane (DABCO) or dibutyltin (B87310) dilaurate (DBTDL). tandfonline.comresearchgate.net

Kinetic studies, often monitored using in-situ FT-IR spectroscopy, reveal that the process follows second-order rate kinetics. tandfonline.comresearchgate.net When comparing the efficacy of common catalysts, analysis of the second-order rate constants (k) shows that DABCO is a more potent catalyst than DBTDL for this urethane formation (k_DABCO > k_DBTDL). tandfonline.comresearchgate.net For these catalyzed reactions, key thermodynamic parameters including activation energy, activation enthalpy, and activation entropy have also been determined to further elucidate the reaction mechanism. tandfonline.com A study involving the reaction of the toluene (B28343) 2,4-diisocyanate dimer with a polycaprolactone (B3415563) diol found that the free isocyanate groups react rapidly with hydroxyl groups at temperatures above 80°C. researchgate.net

The choice of catalyst has a profound impact on the selectivity and rate of reactions involving the this compound nucleus. In the dimerization of isocyanates, tertiary amines and phosphines are common catalysts. nih.gov Pyridine (B92270) and its derivatives, for instance, are effective catalysts for the dimerization of phenyl isocyanate to yield 1,3-diphenyl-1,3-diazetidine-2,4-dione. jst.go.jpgoogle.com However, the catalytic activity is sensitive to steric hindrance; 3-methylpyridine (B133936) and 4-methylpyridine (B42270) are better catalysts than pyridine itself, while the bulky 2-methylpyridine (B31789) and 2,6-dimethylpyridine (B142122) show poor activity. jst.go.jp In contrast, using trialkylamines as catalysts predominantly leads to the formation of the cyclic trimer, isocyanurate, rather than the dimer. jst.go.jp

In the context of polyurethane coatings, various metal-based catalysts are employed to lower the curing temperature. researchgate.net For example, zinc(II)-acetylacetonate has been shown to enable lower curing temperatures. researchgate.net Zirconium chelates are particularly noteworthy as they selectively catalyze the desired isocyanate-hydroxyl reaction (urethane formation) over the competing isocyanate-water reaction, which is advantageous in water-borne applications. researchgate.net Other studies have found that bismuth tris(2-ethylhexanoate) can produce a significant catalytic response. researchgate.net

Table 1: Effect of Catalyst Type on Isocyanate Reaction Selectivity

| Catalyst Type | Predominant Product | Reference |

|---|---|---|

| Pyridine Derivatives | This compound (Dimer) | jst.go.jp |

| Trialkylamines | Isocyanurate (Trimer) | jst.go.jp |

| Trialkylphosphines | This compound (Dimer) | nih.gov |

| Zirconium Chelates | Urethane (from reaction with -OH) | researchgate.net |

Urethane Formation Kinetics and Catalysis

Dimerization and Oligomerization Thermodynamics and Kinetics

The this compound ring is the product of the cyclodimerization of two isocyanate molecules. nih.govdntb.gov.ua This process is a key example of the oligomerization tendency of isocyanates.

From a thermodynamic standpoint, computational studies using phenyl isocyanate as a model show that among various possible dimer structures, the formation of the this compound (uretdione) ring is an exothermic process. nih.govdntb.gov.uamdpi.com This makes it a thermodynamically favored product. nih.govdntb.gov.ua For example, the standard enthalpy of formation for the diazetidine-2,4-dione ring from two phenyl isocyanate molecules was calculated to be -30.4 kJ/mol at 298.15 K. nih.govmdpi.com In contrast, the formation of another possible four-membered ring, the oxazetidin-2-one, is slightly endothermic (37.2 kJ/mol). nih.govmdpi.com

The kinetics of dimerization can be slow but are significantly accelerated by catalysts like tertiary amines and phosphines. nih.gov The dimerization of phenyl isocyanate is also notably accelerated by the application of high pressure, which increases both the reaction rate and the selectivity for the dimer, especially when catalyzed by pyridine. jst.go.jp The apparent activation volume for this reaction at 30°C under high pressure was estimated to be -23 ml/mol, indicating a transition state that is significantly more compact than the reactants. jst.go.jp The formation of the uretdione ring from a 2,4-toluene diisocyanate (TDI) dimer was found to have a gas-phase activation barrier of 94.4 kJ/mol. nih.govmdpi.com

Table 2: Selected Thermodynamic and Kinetic Data for Isocyanate Dimerization

| Parameter | Value | Conditions | Compound | Reference |

|---|---|---|---|---|

| Standard Enthalpy of Formation (ΔHf°) | -30.4 kJ/mol | 298.15 K | Phenyl Isocyanate Dimer | nih.govmdpi.com |

| Activation Energy (Δ#E₀) | 94.4 kJ/mol | Gas Phase | 2,4-TDI Dimer | nih.govmdpi.com |

| Apparent Activation Volume (ΔV‡) | -23 ml/mol | 30°C, High Pressure | Phenyl Isocyanate Dimer | jst.go.jp |

Reactivity in Polymerization Processes

In polymer chemistry, 1,3-diazetidine-2,4-diones serve as crucial intermediates, most notably as "blocked isocyanates" or "internal cross-linkers" in the production of polyurethanes. researchgate.netresearchgate.net This approach is particularly valuable because it reduces the concentration of free, volatile diisocyanate monomers, thereby lowering health and safety risks during handling and application. researchgate.netresearchgate.netacs.org

The utility of the uretdione ring in polymerization stems from its thermal reversibility. nih.gov The four-membered ring is stable at ambient temperatures but dissociates upon heating to regenerate the two original isocyanate groups. researchgate.net This "deblocking" typically occurs at temperatures above 150°C. researchgate.net The regenerated isocyanates are then available to react with polyols (compounds with multiple hydroxyl groups) to form the cross-linked network structure of polyurethane coatings, elastomers, and foams. researchgate.netthieme-connect.de This controlled, heat-activated reactivity is fundamental to the curing process of many powder coatings. researchgate.net

The reaction can be monitored by spectroscopic methods like IR spectroscopy, which can distinguish between the key functional groups involved in the polymerization. thieme-connect.de Beyond the primary dissociation-reaction pathway, the uretdione ring can also undergo direct reactions, such as reacting with a hydroxyl group to form an allophanate (B1242929) linkage, which can be a side reaction in these polymerization processes. researchgate.net The formation of uretdiones is part of a broader stepwise self-polymerization process for isocyanates, which can also lead to trimers (isocyanurates), pentamers, and other high-molecular-weight oligomers that influence the final properties of the polymer. acs.org

Table 3: Characteristic IR Absorption Frequencies for Monitoring Polymerization

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Isocyanate (-N=C=O) | ~2285 | thieme-connect.de |

| This compound (Uretdione) | ~1780 | thieme-connect.de |

| Urethane (-NH-CO-O-) | ~1700 | thieme-connect.de |

| Allophanate | ~2453 | thieme-connect.de |

Advanced Characterization Techniques in 1,3 Diazetidine 2,4 Dione Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of 1,3-diazetidine-2,4-diones, offering non-destructive and highly detailed molecular information. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) are routinely used in concert to confirm the identity and structure of these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular backbone and the position of substituents on the 1,3-diazetidine-2,4-dione ring.

¹H NMR: In derivatives such as 1,3-diphenyl-1,3-diazetidine-2,4-dione (B3045162), the proton NMR spectrum displays signals corresponding to the aromatic protons of the phenyl groups. nih.gov For N-benzyl substituted analogs, the methylene (B1212753) (CH₂) protons adjacent to the nitrogen atoms provide characteristic signals. nih.gov In the case of Schiff bases containing a diazetidine ring, the benzylic protons of the ring have been observed at chemical shifts (δ) of 6.56–6.61 ppm. jst.go.jp

¹³C NMR: The ¹³C NMR spectrum is particularly diagnostic for the this compound core, revealing a distinct signal for the carbonyl (C=O) carbons. For instance, spiro-diazetidine-dione derivatives exhibit characteristic carbonyl peaks in the region of 170–180 ppm. The carbons of the substituents, such as the aromatic carbons in the 1,3-diphenyl derivative, also show signals in their expected regions. nih.gov

Table 1: Representative NMR Data for this compound Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| Spiro-diazetidine-dione derivatives | ¹³C | ~170–180 | Carbonyl (C=O) |

Note: Data is based on studies of various derivatives as specific data for the unsubstituted parent compound is not extensively documented.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule. uni-siegen.de These methods are complementary and rely on changes in the dipole moment (IR) or polarizability (Raman) during molecular vibrations. uni-siegen.de

For this compound derivatives, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This peak's high frequency is characteristic of the strained four-membered ring system. For example, 1,3-diphenyl-1,3-diazetidine-2,4-dione shows a characteristic carbonyl stretch at approximately 1777 cm⁻¹. evitachem.comgoogle.com Similarly, the IR spectrum for 1,3-dichloro-1,3-diazetidine-2,4-dione displays this stretch at 1772 cm⁻¹. google.com Theoretical studies using quantum chemistry codes have been performed on derivatives like 1,3-dichloro-1,3-diazetidine-2,4-dione to examine the normal mode frequencies and their corresponding vibrational assignments. researchgate.netcore.ac.uk

Table 2: Characteristic IR Frequencies for this compound Derivatives

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| 1,3-Diphenyl-1,3-diazetidine-2,4-dione | Carbonyl (C=O) Stretch | 1777 |

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. evitachem.com In the analysis of this compound derivatives, MS can confirm the successful synthesis and provide evidence of the core structure.

For 1,3-diphenyl-1,3-diazetidine-2,4-dione, the mass spectrum shows the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 238, which corresponds to its molecular weight. nih.govgoogle.com The fragmentation pattern is also diagnostic. The base peak is observed at m/z 119, corresponding to the phenyl isocyanate radical cation [C₆H₅NCO]⁺, which is a stable fragment. Another significant fragment appears at m/z 91, which is attributed to the phenyl cation [C₆H₅]⁺. nih.gov The fragmentation of 1,3-diketones is complex and can proceed through various pathways, often involving rearrangements. core.ac.uk

Table 3: Mass Spectrometry Data for 1,3-Diphenyl-1,3-diazetidine-2,4-dione

| Ion | m/z | Relative Intensity | Identity |

|---|---|---|---|

| Molecular Ion (M⁺) | 238 | 28.5% | [C₁₄H₁₀N₂O₂]⁺ |

| Base Peak | 119 | 99.9% | [C₆H₅NCO]⁺ |

| Fragment | 91 | 71.3% | [C₆H₅]⁺ |

Source: MassBank of North America (MoNA), JEOL JMS-DX-300 instrument. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Assignments

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and stereochemistry. This technique has been applied to derivatives of this compound to confirm the planar or near-planar nature of the four-membered ring and to determine the spatial orientation of the substituents.

A study on 1,3-dichloro-1,3-diazetidine-2,4-dione determined its crystal structure, providing precise data on its solid-state conformation. core.ac.ukresearchgate.net The analysis revealed the specific arrangement of the atoms and the dimensions of the unit cell. researchgate.net This type of analysis is considered the gold standard for structural elucidation of crystalline solids.

Table 4: Crystallographic Data for 1,3-Dichloro-1,3-diazetidine-2,4-dione

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 7.699(1) Å |

| b | 6.706(1) Å |

| c | 10.598(2) Å |

| V | 547.2(2) ų |

| Z | 4 |

Source: ResearchGate, citing a crystallographic study. researchgate.net

Chromatographic Methods for Purity and By-product Identification

Chromatographic techniques are essential for separating the components of a mixture, making them vital for assessing the purity of synthesized 1,3-diazetidine-2,4-diones and for identifying any by-products formed during the reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing volatile and thermally stable compounds. GC-MS can be used to analyze the purity of this compound derivatives and to identify trace impurities or by-products from the synthesis. For example, GC-MS analysis is available for 1,3-diphenyl-1,3-diazetidine-2,4-dione, allowing for its separation and subsequent mass analysis to confirm identity and purity. nih.gov While GC-MS is a powerful tool, other chromatographic methods like High-Performance Liquid Chromatography (HPLC) are also used, especially for less volatile or thermally sensitive derivatives such as 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-1,3-diazetidine-2,4-dione. sielc.comsielc.com

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF)

MALDI-TOF mass spectrometry is a soft ionization technique crucial for the analysis of a wide range of molecules, including polymers and biomolecules. This method allows for the resolution of individual n-mers of polymers within a mass spectrum distribution. sigmaaldrich.com The sample is co-crystallized with a matrix, which absorbs laser energy, facilitating the gentle ionization and desorption of the analyte molecules. amegroups.org The resulting ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z). amegroups.orgdiva-portal.org The accuracy of MALDI-TOF analysis is highly dependent on the database used for comparison and the quality of the sample preparation. criver.com

In the context of cyclic urea (B33335) derivatives like 1,3-diazetidine-2,4-diones, MALDI-TOF can be instrumental. For instance, in the study of related heterocyclic compounds, MALDI-TOF/TOF MS has been effectively used for the characterization of cyclic tetrapyrrole derivatives. mdpi.comnih.gov The technique has also been applied to analyze peptides and glycopeptides, demonstrating its versatility. nih.gov Derivatization techniques, such as creating N-terminal sulfonic acid derivatives, can enhance fragmentation in MS/MS analysis, aiding in detailed structural elucidation. core.ac.uk Furthermore, chemical derivatization with agents like ortho-phenylene diamine (OPD) has been shown to improve the sensitivity of MALDI-TOF MS analyses for polysaccharides. mdpi.com While direct MALDI-TOF analysis of this compound itself is not extensively detailed in the provided results, the principles applied to other complex organic molecules are transferable. For example, the technique is used to confirm end-group fidelity in functionalized polymers after reactions like click chemistry. sigmaaldrich.com

Table 1: Application of MALDI-TOF in the Analysis of Related Compound Classes

| Compound Class | Matrix/Derivatization | Key Findings | Reference |

|---|---|---|---|

| Cyclic Tetrapyrroles | CHCA, CClCA, DCTB | Successful characterization of heme b and c in standards and real samples. Acidic matrices can cause demetallation in some cases. | mdpi.comnih.gov |

| Peptides | N-terminal sulfonation | Improved fragmentation for de novo sequencing. | core.ac.uk |

| Polysaccharides | Permethylation, OPD-tagging | Enhanced signal intensity and sensitivity in the 1-5 kDa range. | mdpi.com |

| Functionalized Polymers | Not specified | Confirmation of end-group modifications after conjugation reactions. | sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. openaccessjournals.com It operates by passing a sample mixture (the mobile phase) through a column containing a stationary phase. The differential interactions of the analytes with the stationary phase lead to their separation.

HPLC methods have been developed for the analysis and separation of various urea and cyclic urea derivatives. For instance, a reverse-phase (RP) HPLC method has been established for the analysis of 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-1,3-diazetidine-2,4-dione. sielc.com This method utilizes a mobile phase of acetonitrile, water, and an acid (phosphoric or formic acid for MS compatibility) on a Newcrom R1 column. sielc.com Similarly, HPLC methods have been developed for the separation of urea and its impurities like biuret (B89757) and cyanuric acid, often using UV detection. researchgate.net

In the synthesis of this compound derivatives, HPLC is a critical tool for monitoring reaction progress and purity. For example, in the production of a p-chlorophenyl derivative, the reaction filtrate was analyzed by HPLC to determine a conversion rate of 97%. google.com Likewise, for the m-chlorophenyl derivative, a 90% conversion rate was determined by HPLC. google.com The enantioseparation of related β-lactam ureas has been successfully achieved using HPLC with polysaccharide-based chiral stationary phases, demonstrating the technique's capability in resolving stereoisomers. mdpi.commdpi.com

Table 2: HPLC Methods for the Analysis of this compound and Related Urea Compounds

| Compound | Column | Mobile Phase | Detection | Key Application | Reference |

|---|---|---|---|---|---|

| 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-1,3-diazetidine-2,4-dione | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | MS compatible (with formic acid) | Analysis and impurity isolation | sielc.com |

| Urea and impurities (biuret, cyanuric acid, triuret) | Not specified | Not specified | UV | Separation and quantification | researchgate.net |

| Urea and Thiourea | Primesep S (normal-phase) | Water, Acetonitrile | UV (200 nm) | Retention and separation | sielc.com |

| 1,3-Diphenyl-1,3-diazetidine-2,4-dione derivatives | Inertsil column | 20% Water-Methanol | Not specified | Monitoring reaction conversion and yield | google.com |

| (±)-Trans-β-lactam ureas | Cellulose-based chiral stationary phases | n-hexane/2-PrOH | UV (254 nm) | Enantioseparation | mdpi.com |

Computational and Theoretical Investigations of 1,3 Diazetidine 2,4 Dione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the fundamental nature of the 1,3-diazetidine-2,4-dione ring system.

Theoretical calculations have been instrumental in assessing the stability of the this compound core. Studies focusing on the dimerization of isocyanates to form the four-membered ring have provided key thermodynamic data. For instance, calculations at the G3MP2B3 level of theory determined that the formation of the diazetidine-2,4-dione ring (also known as a uretdione) is an exothermic process. mdpi.com This thermodynamic favorability is a crucial factor in its formation during the synthesis of polyurethanes from isocyanate monomers. mdpi.com

Furthermore, DFT studies are employed to analyze the electronic properties of this compound derivatives, especially in the context of drug design. For derivatives that act as chymase inhibitors, computational methods are used to calculate properties such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MESP). mdpi.com These calculations help to understand how the electronic features of the molecule influence its inhibitory activity and binding affinity to biological targets. mdpi.comscispace.com Analysis of orbital energies and MESP plots has revealed clear trends between the electronic properties of these compounds and their biological inhibitory activity. mdpi.com

Table 1: Calculated Thermodynamic and Electronic Properties A summary of key stability and electronic parameters for the this compound ring system from computational studies.

| Parameter | Value/Observation | Method/Context | Source |

|---|---|---|---|

| Standard Enthalpy of Formation | -30.4 kJ/mol | G3MP2B3 calculation for the dimerization of phenyl isocyanate. | mdpi.com |

| HOMO-LUMO Analysis | Used to correlate electronic structure with inhibitory activity. | DFT studies on this compound derivatives as chymase inhibitors. | mdpi.com |

| Molecular Electrostatic Potential (MESP) | Maps electrostatic potential to understand binding interactions. | DFT studies on chymase inhibitors. | mdpi.com |

Theoretical vibrational analysis is a powerful method for interpreting and assigning experimental Infrared (IR) and Raman spectra. Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule. For 1,3-dichloro-1,3-diazetidine-2,4-dione, a derivative of the parent compound, a detailed theoretical examination of its normal modes and vibrational assignments has been performed using the Gaussian 98 suite of programs. researchgate.net

In such studies, a group theoretical analysis is first used to predict the types of vibrational motions possible for the molecule's symmetry. researchgate.net For the C2h symmetry of the substituted diazetidine dione (B5365651), these motions were assigned to specific bond stretches and bends. researchgate.net Due to approximations in theoretical methods and the harmonic treatment of vibrations, calculated frequencies often deviate systematically from experimental values. mdpi.com To correct for this, uniform scaling factors are derived and applied to the computed frequencies, which significantly improves the agreement with experimental spectra. researchgate.netmdpi.com This combined computational and experimental approach allows for a confident assignment of spectral bands to specific molecular motions. chemrxiv.org

Table 2: Predicted Vibrational Motion Types for 1,3-dichloro-1,3-diazetidine-2,4-dione Classification of vibrational modes based on group theoretical analysis from computational studies.

| Type of Motion | Description | Source |

|---|---|---|

| C=O Stretch | Stretching vibration of the carbonyl groups. | researchgate.net |

| N-C Stretch | Stretching vibration of the nitrogen-carbon bonds within the ring. | researchgate.net |

| N-Cl Stretch | Stretching vibration of the nitrogen-chlorine bonds. | researchgate.net |

| N-C-N Bend | Bending motion involving the nitrogen and carbon atoms of the ring. | researchgate.net |

| N-Cl Bend | Bending motion of the exocyclic nitrogen-chlorine bond. | researchgate.net |

| C=O Bend | Bending motion of the carbonyl group. | researchgate.net |

Electronic Structure and Stability Predictions

Molecular Modeling of Reaction Pathways

Molecular modeling is crucial for mapping the intricate pathways of chemical reactions, identifying transient intermediates, and understanding the energetic landscapes that govern product formation.

Computational chemists frequently model reaction mechanisms by locating the transition states (TS) on a potential energy surface, which correspond to the highest energy point along a reaction coordinate. researchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier. For the formation of this compound via the cyclodimerization of isocyanates, the mechanism has been investigated using the G3MP2B3 computational protocol. mdpi.com This study identified the lowest-lying transition state, calculating an activation barrier (Δ#E0) of 94.4 kJ/mol in the gas phase. mdpi.com

In other reactions, such as the cycloaddition of isocyanates with imines, the this compound ring is one of several possible products. chemrxiv.orgchemrxiv.org These reactions are believed to proceed through a common zwitterionic iminium intermediate. chemrxiv.orgchemrxiv.org DFT calculations are used to map out the subsequent pathways, calculating the energy barriers for the formation of the four-membered diazetidine ring versus competing products, thereby explaining the observed reaction outcomes. chemrxiv.org

Table 3: Calculated Activation Energy for Ring Formation

| Reaction | Activation Energy (Δ#E0) | Computational Method | Source |

|---|

| Cyclodimerization of 2,4-TDI | 94.4 kJ/mol | G3MP2B3 | mdpi.com |

By comparing the energy barriers of competing reaction pathways, molecular modeling can predict reaction outcomes and selectivity. A key example is the reaction between acyl isocyanates and imines, which can lead to either a 1,3-diazetidinone via a [2+2] cycloaddition or a 2,3-dihydro-4H-1,3,5-oxadiazin-4-one via a [4+2] cycloaddition. chemrxiv.org DFT calculations have successfully rationalized the experimental results, showing how the relative heights of the energy barriers for the competing cyclization steps from the zwitterionic intermediate dictate the final product distribution. chemrxiv.orgchemrxiv.org This predictive power is essential for designing synthetic routes that favor the desired product.

Transition State Analysis and Energy Barriers

Conformational Analysis and Ring Dynamics

The three-dimensional structure and flexibility of the this compound ring are critical to its chemical behavior. Computational methods are used to perform conformational analysis to determine the most stable spatial arrangement of the atoms. For four-membered rings, a key question is the planarity of the ring. While the synthesis of four-membered rings can be kinetically challenging, they are often thermodynamically viable. core.ac.uk

Studies of related structures, such as 2,4-diimino-1,3-diazetidine derivatives, have shown through single-crystal X-ray data and complementary calculations that the four-membered ring can be essentially planar. researchgate.net Computational techniques, including molecular dynamics (MD) simulations, can be used to explore the ring's dynamics, such as ring-puckering or interconversion between different conformations. nih.gov This analysis provides insight into the structural rigidity or flexibility of the ring system, which has implications for its reactivity and its ability to bind to target molecules.

Planarity and Substituent Conformations

The geometry of the this compound ring is a subject of significant computational interest. The four-membered ring is inherently strained, which influences its planarity and the conformational preferences of its substituents. researchgate.net Theoretical studies, often corroborated by X-ray crystallography of related structures, provide insight into these features.

Atomic Displacements in Normal Modes of Vibration

The study of atomic vibrations through normal mode analysis is a cornerstone of computational chemistry, providing a window into a molecule's dynamic behavior. arxiv.org In the harmonic approximation, which assumes atomic displacements from equilibrium are small, the potential energy landscape is simplified, allowing for the calculation of normal modes. arxiv.org Each normal mode represents a collective, synchronous motion of atoms, each oscillating at a specific, characteristic frequency. fiveable.me

These modes are mathematically derived as eigenvectors of the force constant matrix, with the corresponding eigenvalues determining the square roots of the mode frequencies. arxiv.org The eigenvectors themselves define the patterns of atomic displacements for each mode. arxiv.org For a molecule like this compound, these vibrations can be categorized into several types, such as stretching and bending modes. fiveable.me

Table 1: General Characteristics of Normal Modes of Vibration

| Mode Type | Description | Relevant Atoms in this compound |

|---|---|---|

| Stretching | Changes in the length of chemical bonds. Can be symmetric or asymmetric. fiveable.me | C=O, C-N, N-H (if unsubstituted) |

| Bending | Changes in the angles between chemical bonds. fiveable.me | N-C-N, C-N-C, O=C-N |

| Ring Puckering | Out-of-plane vibrations that deform the ring from a planar conformation. | All atoms in the four-membered ring |

| Twisting/Wagging | Out-of-plane bending motions, often involving substituents. fiveable.me | Substituents on the nitrogen atoms |

In complex molecules, normal modes are often delocalized over many atoms. tu-braunschweig.de However, computational techniques can transform these into localized modes, which are often dominated by the vibration of a single functional group, such as a carbonyl (C=O) stretch. tu-braunschweig.de This approach simplifies the interpretation of vibrational spectra. For substituted this compound derivatives, infrared (IR) spectroscopy has identified strong absorptions characteristic of the dione structure, such as a peak around 1784 cm⁻¹, which corresponds to a vibrational mode of the ring. google.com Advanced computational methods can even model a weighted mixture of low-frequency normal modes to understand larger-scale conformational changes. nih.gov

Theoretical Studies of Intermolecular Interactions

Theoretical methods are crucial for quantifying the non-covalent interactions that govern how this compound molecules interact with each other and with other molecules in a condensed phase. These interactions are fundamental to crystal packing, solubility, and the properties of materials derived from this compound.

Computational techniques such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Pixel calculations are employed to analyze and quantify intermolecular forces. rsc.org For related dione structures, these calculations have successfully explained experimental crystal structures by quantifying the energies of hydrogen bonds and π-stacking interactions. rsc.org Hirshfeld surface analysis is another powerful tool used to visualize and quantify different intermolecular contacts. mdpi.com Studies on similar dione compounds show that O···H, C···H, and H···H contacts are often the most significant interactions in the molecular packing. mdpi.com For this compound, key potential interactions would include hydrogen bonding (if N-H groups are present), dipole-dipole interactions from the polar carbonyl groups, and van der Waals forces.

Table 2: Computational Methods for Analyzing Intermolecular Interactions

| Method | Purpose | Types of Interactions Quantified |

|---|---|---|

| Density Functional Theory (DFT) | Calculates electronic structure to determine interaction energies. rsc.org | Hydrogen bonds, π-stacking, van der Waals forces. rsc.org |

| QTAIM | Analyzes electron density topology to characterize chemical bonds and interactions. rsc.org | Covalent and non-covalent bonds (e.g., hydrogen bonds). rsc.org |

| Pixel Method | Partitions interaction energy into coulombic, polarization, dispersion, and repulsion components. rsc.org | Detailed energy components of intermolecular forces. rsc.org |

| Hirshfeld Surface Analysis | Maps and quantifies intermolecular contacts in a crystal structure. mdpi.com | H···H, C···H, O···H, and other close contacts. mdpi.com |

These theoretical approaches provide a detailed picture of the energetic landscape of molecular aggregation, which is essential for predicting the solid-state properties of this compound and its derivatives.

Computational Design for Targeted Molecular Properties

Computational design leverages theoretical principles to create new molecules with specific, desired properties, moving beyond the analysis of existing compounds. rsc.org For a scaffold like this compound, this could involve designing derivatives for applications in polymer science or as building blocks in medicinal chemistry. researchgate.netresearchgate.net

The process of computational design often follows a structured approach. rsc.orgnih.gov One successful strategy involves defining a "theozyme," which is a three-dimensional atomic model of an idealized active site, including a reaction's transition state and the functional groups that stabilize it. nih.gov Methodologies like Rosetta can then be used to search for or build a larger molecular or protein scaffold that can accommodate this idealized arrangement. nih.gov For example, in designing a catalyst, specific hydrogen bond donors and acceptors can be positioned computationally to orient substrates and lower the activation energy of a reaction. nih.gov

Table 3: General Steps in Computational Molecular Design

| Step | Description | Example Application |

|---|---|---|

| 1. Define Target Property | Identify the desired function (e.g., catalytic activity, specific binding, material strength). | Designing an enzyme to catalyze a specific Diels-Alder reaction. nih.gov |

| 2. Create an Ideal Model | Construct a minimal model of the core feature needed for the property (a "theozyme" or pharmacophore). nih.gov | A model of the transition state with stabilizing hydrogen bonds. nih.gov |

| 3. Scaffold Selection/Building | Choose an existing molecular framework or computationally build one that can support the ideal model. | Searching protein databases for stable scaffolds that can host the designed active site. nih.gov |

| 4. In Silico Screening & Refinement | Computationally test and optimize candidate designs for stability and desired function. | Calculating binding affinities and reaction barriers for designed molecules. |

| 5. Experimental Validation | Synthesize and test the most promising designs to verify the computational predictions. | Measuring the reaction rate and stereoselectivity of a computationally designed enzyme. nih.gov |

By applying these descriptor-based and mechanism-based approaches, researchers can computationally screen vast numbers of potential derivatives of this compound to prioritize candidates for synthesis, significantly accelerating the discovery of new materials and functional molecules. rsc.org

Derivatives of 1,3 Diazetidine 2,4 Dione: Synthesis and Structural Diversity

N-Substituted 1,3-Diazetidine-2,4-diones (e.g., Phenyl, Methyl, Ethyl, Benzyl)

The most common method for synthesizing N-substituted 1,3-diazetidine-2,4-diones is the [2+2] cyclodimerization of the corresponding isocyanates. evitachem.comgoogle.com This reaction is often facilitated by catalysts and thermal conditions.

The formation of 1,3-diphenyl-1,3-diazetidine-2,4-dione (B3045162) is a well-documented example, achieved through the dimerization of phenyl isocyanate. evitachem.com The reaction can be promoted by heating in solvents like toluene (B28343) or benzene (B151609). evitachem.com The use of catalysts, such as pyridine (B92270), can enhance the efficiency and yield of the dimerization process, even under high-pressure conditions. evitachem.comgoogle.com For instance, reacting phenyl isocyanate in toluene with a pyridine catalyst at 30°C under 8000 kg/cm ² pressure yields the desired diphenyl derivative. google.com

Similarly, other N-substituted derivatives are synthesized from their respective isocyanate precursors. The synthesis of 1,3-dialkyl or 1,3-dibenzyl derivatives follows the same dimerization principle. For example, 1,3-di-m-tolyl-1,3-diazetidine-2,4-dione has been synthesized from m-tolyl isocyanate, yielding a product with a melting point of 175°C. google.comucl.ac.be The synthesis of 1,3-dibenzyl-1,3-diazetidine-2,4-dione from benzyl (B1604629) isocyanate also proceeds via this pathway. nih.gov

| Derivative Name | Precursor | Typical Synthesis Conditions | Reference |

| 1,3-Diphenyl-1,3-diazetidine-2,4-dione | Phenyl isocyanate | Heat in toluene with pyridine catalyst | evitachem.comgoogle.com |

| 1,3-Di-m-tolyl-1,3-diazetidine-2,4-dione | m-Tolyl isocyanate | High pressure, pyridine catalyst in toluene | google.com |

| 1,3-Dibenzyl-1,3-diazetidine-2,4-dione | Benzyl isocyanate | Dimerization of isocyanate | nih.gov |

| 1,3-Dicyclohexyl-1,3-diazetidine-2,4-dione | Dicyclohexylurea and Phenylglyoxal | Not specified | ucl.ac.be |

Halogenated 1,3-Diazetidine-2,4-diones

Halogenated derivatives of 1,3-diazetidine-2,4-dione are characterized by the presence of halogen atoms attached to the nitrogen atoms of the ring. The synthesis of these compounds typically involves the reaction of a nitrogen-containing precursor with a halogenating agent.

1,3-Dichloro-1,3-diazetidine-2,4-dione is a notable example within this class. Its crystal structure and spectroscopic properties have been investigated, often in comparison to other derivatives like the diphenyl and bis(trimethylsilyl) analogues, to understand the influence of substituents on the ring's geometry. evitachem.comtandfonline.com The synthesis of this dichloro derivative can be achieved through the chlorination of urea (B33335) or related precursors like cyanuric acid (tricyanic acid) with chlorinating agents such as trichlorine nitride. chemsrc.com

The synthesis of fluorinated analogues has also been explored. For instance, difluorocarbene, generated from reagents like trifluoromethyltrimethylsilane (TMSCF3), can be used in cycloaddition reactions to create fluorinated heterocyclic systems, including pathways that could lead to N-fluoro diazetidine diones. jmu.eduresearchgate.net

| Derivative Name | Precursor(s) | Key Reagent | Reference |

| 1,3-Dichloro-1,3-diazetidine-2,4-dione | Urea, Cyanuric acid | Trichlorine nitride | chemsrc.com |

| N-Fluoro derivatives (general) | Alkenes/Imines | Difluorocarbene | jmu.eduresearchgate.net |

Silylated 1,3-Diazetidine-2,4-diones

Silylated 1,3-diazetidine-2,4-diones are formed by introducing silyl (B83357) groups, most commonly the trimethylsilyl (B98337) (TMS) group, onto the nitrogen atoms. These derivatives are often used as intermediates in organic synthesis.

The primary example is 1,3-bis(trimethylsilyl)-1,3-diazetidine-2,4-dione. This compound has been synthesized and its crystal structure analyzed, providing valuable data on the structural parameters of the diazetidinedione ring when substituted with bulky, electropositive silyl groups. evitachem.comtandfonline.com The synthesis involves the reaction of the parent, unsubstituted this compound with a suitable silylating agent, such as hexamethyldisilazane (B44280) (HMDS) or a trimethylsilyl halide (e.g., trimethylsilyl chloride) in the presence of a base. This process replaces the acidic N-H protons of the parent ring with trimethylsilyl groups.

| Derivative Name | Precursor | Silylating Agent (Example) | Reference |

| 1,3-Bis(trimethylsilyl)-1,3-diazetidine-2,4-dione | This compound | Hexamethyldisilazane (HMDS) | evitachem.comtandfonline.com |

Isocyanate-Functionalized 1,3-Diazetidine-2,4-diones

This class of derivatives, also known as uretdiones, contains reactive isocyanate groups appended to the core ring structure. They are typically formed by the controlled dimerization of diisocyanates, where only one isocyanate group from each of two molecules reacts to form the four-membered ring, leaving two terminal isocyanate groups free. ontosight.ai

A prominent example is the uretdione of hexamethylene diisocyanate (HDI), which results in 1,3-bis(6-isocyanatohexyl)-1,3-diazetidine-2,4-dione (B1208268). nih.govnih.gov Similarly, the dimerization of toluene 2,4-diisocyanate (TDI) can yield a uretdione with free isocyanate groups. ontosight.ai These compounds are important in polymer chemistry as they can act as "blocked isocyanates." The uretdione ring can thermally dissociate back to the monomeric diisocyanate, which can then react, for example, in polyurethane formulations. ontosight.ai This allows for the creation of coating systems that are stable at room temperature and cure upon heating.

| Derivative Name | Precursor Diisocyanate | Chemical Formula | Reference |

| 1,3-Bis(6-isocyanatohexyl)-1,3-diazetidine-2,4-dione | Hexamethylene diisocyanate (HDI) | C₁₆H₂₄N₄O₄ | nih.govnih.gov |

| Toluene 2,4-diisocyanate dimer | Toluene 2,4-diisocyanate (TDI) | C₁₈H₁₂N₄O₄ | ontosight.ai |

Spiro-Fused 1,3-Diazetidine-2,4-diones

Spiro-fused 1,3-diazetidine-2,4-diones are complex structures where the diazetidine-2,4-dione ring is part of a spirocyclic system, sharing a single atom with another ring. These compounds are of interest in medicinal chemistry due to their rigid, three-dimensional architectures.

A significant route to these molecules is through multicomponent reactions or cycloadditions. For example, the synthesis of spiro[azetidine-2,3′-indoline]-2′,4-diones has been achieved via the Staudinger ketene-imine cycloaddition. rsc.orgbeilstein-journals.org This reaction involves the [2+2] cycloaddition between a ketene (B1206846) (generated in situ from an acyl chloride or a carboxylic acid) and an imine, such as one derived from isatin. rsc.orgbeilstein-journals.org This method allows for the creation of complex spiro-β-lactam structures fused to an oxindole (B195798) core. rsc.orgmdpi.com Other methods include the condensation of β-amino amides with isatins, which can be performed under various conditions including microwave irradiation or high-speed ball milling to produce spiro[quinazoline-2,3′-indoline]-2′,4-diones. nih.gov

| Spiro System | Synthetic Method | Key Reactants | Reference |

| Spiro[azetidine-2,3′-indoline]-2′,4-diones | Staudinger ketene-imine cycloaddition | Isatin-derived imine, Phenylacetic acid/Oxalyl chloride | rsc.orgbeilstein-journals.org |

| Spiro[quinazoline-2,3′-indoline]-2′,4-diones | Condensation reaction | β-Amino amide, Isatin | nih.gov |

| Spiro[chromeno-pyrimidine-indoline]triones | Three-component condensation | Isatin, Dimedone, Thiadiazolopyrimidine-dione |

Applications in Advanced Materials Science and Organic Synthesis

Building Blocks for Complex Molecular Architectures in Organic Synthesis

1,3-Diazetidine-2,4-dione and its derivatives are recognized as fundamental building blocks for constructing more intricate molecular structures. cymitquimica.com The strained four-membered ring is susceptible to ring-opening reactions, which generates reactive intermediates that can be trapped to form a variety of other compounds. evitachem.com This reactivity is harnessed by synthetic chemists to design and build complex heterocyclic systems.

For instance, the synthesis of this compound derivatives can be achieved through a novel carbonylative ring expansion of diaziridinones, mediated by transition metals like nickel or palladium. clockss.org This method represents an effective one-pot procedure for ring homologation, providing a new pathway to these valuable heterocyclic structures. clockss.org The synthesis of diazetidines has historically been challenging, making the development of reliable routes to this class of molecules a significant area of research. core.ac.uk Their potential as precursors for other functional materials, including those with fungicidal, herbicidal, and insecticidal activities, drives the investigation into new synthetic procedures. clockss.org

Derivatives such as 2,4-dioxo-1,3-diazetidine-1,3-diylbis[p-phenylenemethylene-p-phenylene] diisocyanate are specifically employed as building blocks in the creation of high-performance materials for sectors that demand exceptional strength and durability, including the automotive and aerospace industries. lookchem.com

Role in Polymer and Material Science

The high reactivity of the isocyanate groups present in many this compound derivatives makes them highly valuable in polymer chemistry. ontosight.aiontosight.ai They are instrumental in creating polymers with tailored properties for a wide range of applications.

This compound derivatives are widely utilized as precursors in the synthesis of polyurethanes (PUs). ontosight.aicymitquimica.com These compounds, often referred to as uretdiones, can act as internally blocked diisocyanates. researchgate.net The uretdione ring is stable at ambient temperatures but can dissociate upon heating to regenerate the isocyanate monomers, which then react with polyols to form polyurethane networks. This mechanism is particularly advantageous as it can reduce the concentration of free, volatile isocyanate monomers in a formulation. researchgate.net

The reaction kinetics of this compound with hydroxyl groups to form the characteristic urethane (B1682113) linkage have been studied extensively to optimize the curing process in PU systems. researchgate.nettandfonline.com Compounds like 1,3-bis(6-isocyanatohexyl)-1,3-diazetidine-2,4-dione (B1208268) are classified as diisocyanates specifically for their role in forming polyurethanes. cymitquimica.comnih.gov

The difunctional nature of many this compound derivatives makes them effective cross-linking agents for polymers, which is essential for the formulation of high-performance coatings and adhesives. lookchem.comontosight.aicymitquimica.com When incorporated into polymer systems, these compounds can form durable, three-dimensional networks, significantly enhancing the material's properties. cymitquimica.com

For example, blocked cyclic diisocyanates like 1,3-dimethyl-1,3-diazetidine-2,4-dione are used for thermally induced cross-linking in polymer coatings on various substrates. mdpi.com The use of uretdione-based cross-linkers is a key strategy for reducing the amount of free isocyanate in coating formulations, thereby lowering toxicity while achieving a high degree of cross-linking. researchgate.net This leads to the production of high-performance adhesives with superior bonding strength and coatings with improved resistance. lookchem.com

The incorporation of the this compound moiety into polymer backbones serves as an effective method for modifying and enhancing material properties. ontosight.ai The rigid ring structure and the stable cross-links it forms contribute to significant improvements in the mechanical strength, thermal stability, and chemical resistance of the final material. lookchem.comontosight.ai

Coatings formulated with uretdione adducts exhibit greater resistance to chemicals and solvents. researchgate.net These materials are often specified for applications where durability and resistance to wear and environmental factors are critical. lookchem.com The ability to create strong, durable materials with these enhanced properties makes this compound derivatives key components in the synthesis of advanced polymers and plastics. lookchem.com A related compound, 1,3,6-trimethyl-1,3-diazinane-2,4-dione, has also been shown to improve the thermal stability of polymers.

| Property Enhanced | Mechanism/Reason | Application Area | Reference |

|---|---|---|---|

| Mechanical Strength | Formation of robust, cross-linked polymer networks. | High-performance materials (automotive, aerospace). | ontosight.ai, lookchem.com |

| Thermal Stability | Incorporation of rigid uretdione ring structure into the polymer backbone. | Polymers, nanocomposites. | ontosight.ai, |

| Chemical & Solvent Resistance | Creation of a densely cross-linked network, reducing permeability. | Specialty coatings, adhesives. | researchgate.net, lookchem.com |

| Durability & Wear Resistance | Strong covalent bonds formed during cross-linking. | Protective coatings, industrial plastics. | lookchem.com |

Cross-linking Agents in Coatings and Adhesives

Intermediate in the Synthesis of Diverse Chemical Entities

Beyond polymer science, 1,3-diazetidine-2,4-diones are versatile intermediates for synthesizing a wide array of more complex organic compounds. evitachem.com Their synthetic utility stems from the reactivity of the strained four-membered ring and any attached functional groups.

A key reaction involves the ring-opening of the diazetidine core. For example, 1,3-diphenyl-1,3-diazetidine-2,4-dione (B3045162) reacts with dimethylamine (B145610) under mild conditions to yield 1,1-dimethyl-3,5-diphenylbiuret, demonstrating its role as a precursor to biuret (B89757) derivatives. Similarly, related 1,3-diazetidine-2,4-diimines undergo ring-opening and rearrangement upon reaction with hydrazines to form 3,5-diamino-1,2,4-triazole derivatives. beilstein-journals.org The ability to be converted into various functional materials makes them attractive targets in synthetic chemistry. clockss.org

Reagents in Specialized Organic Transformations

1,3-Diazetidine-2,4-diones can also act as reagents in specialized organic transformations. The primary synthesis of the this compound core itself is a significant transformation, typically involving the dimerization of isocyanates. evitachem.comgoogle.com This reaction can be catalyzed by substances like pyridine (B92270). evitachem.comgoogle.com

The ring structure is central to its reactivity. The diazetidine ring can undergo ring-opening reactions that generate highly reactive intermediates, which can then participate in further chemical modifications. evitachem.com For example, when N,N'-di-tert-butyldiaziridinone is treated with diphenylketene (B1584428) in the presence of a nickel carbonyl complex, it leads to the formation of an azetidinedione derivative, showcasing a unique ring expansion and insertion reaction. clockss.org These specialized transformations highlight the compound's utility in creating novel molecular frameworks that are not easily accessible through other synthetic routes.

Challenges and Future Perspectives in 1,3 Diazetidine 2,4 Dione Research

Optimization of Synthetic Efficiency and Yield

A primary focus of current research is to enhance the efficiency and cost-effectiveness of synthesizing 1,3-diazetidine-2,4-diones. This involves developing strategies to maximize product yields and purity while minimizing waste and complex procedures.

The synthesis of 1,3-diazetidine-2,4-diones, often achieved through the dimerization of isocyanates or cyclocondensation reactions, requires careful control over reaction conditions to ensure high yields and purity. ontosight.ai Strategies for optimization include the manipulation of temperature, pressure, solvent choice, and catalysis.

High-pressure conditions, typically in the range of 3,000 to 12,000 kg/cm ², have been shown to facilitate the dimerization of isocyanic acid esters in the presence of a tertiary amine catalyst like pyridine (B92270). google.com This method can produce the desired 1,3-diazetidine-2,4-dione derivatives in good yields. google.com For instance, the reaction of m-tolyl isocyanate in toluene (B28343) with a pyridine catalyst at 8000 kg/cm ² and 30°C for 20 hours resulted in a 41% yield after purification. google.com Similarly, p-chlorophenyl isocyanate under the same conditions yielded the corresponding dimer at 54%. google.com

The choice of solvent is also critical; less polar solvents such as toluene, benzene (B151609), and ethers are often preferred. google.com Post-reaction purification, typically involving recrystallization from solvents like benzene or hexane, is essential for obtaining the final product with high purity. google.com

Advanced statistical methods, such as factorial design experiments, can systematically optimize multiple reaction variables (e.g., temperature, solvent polarity, stoichiometry) to identify the ideal conditions for maximizing yield and purity.

Table 1: Optimization of Reaction Conditions for Dimerization of Isocyanates This table is interactive. Click on the headers to sort the data.

| Reactant | Catalyst | Pressure ( kg/cm ²) | Temperature (°C) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenyl Isocyanate | Pyridine | 8000 | 30 | Toluene | - | google.com |

| m-Tolyl Isocyanate | Pyridine | 8000 | 30 | Toluene | 41 | google.com |

A significant challenge in the synthesis of 1,3-diazetidine-2,4-diones is the prevalence of side reactions, such as the polymerization of isocyanate or diketone starting materials, which can substantially lower the yield of the desired product. researchgate.net

Key strategies to mitigate these unwanted pathways include:

Use of Protecting Groups: Temporarily blocking reactive functional groups, such as amines, can prevent them from participating in side reactions.

Catalyst Control: Using minimal amounts of a highly efficient catalyst, like pyridine, can promote the desired dimerization reaction over competing pathways, especially at lower temperatures. google.com

Reaction Condition Control: Maintaining lower reaction temperatures (e.g., room temperature to 100°C) can help suppress the progress of side reactions. google.com

By-product Analysis: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for identifying the structures of by-products, which provides insight into the competing reaction pathways and informs strategies for their suppression.

Strategies for Achieving Higher Yields and Purity

Stereochemical Control in Complex Derivative Synthesis

Achieving stereochemical control during the synthesis of complex derivatives of 1,3-diazetidine-2,4-diones is a formidable challenge, particularly when creating chiral centers within the heterocyclic ring or on its substituents. Research into the stereocontrolled synthesis of related four-membered heterocycles like 1,2-diazetidines highlights the importance of this area. For example, Pd-catalyzed asymmetric allylic amination has been used to generate enantioenriched 3-vinyl-1,2-diazetidines, where the chirality at one carbon controls the orientation of all substituents. researchgate.net

While specific methodologies for the asymmetric synthesis of 1,3-diazetidine-2,4-diones are less documented, the principles from related systems suggest promising avenues. Future work will likely focus on developing chiral catalysts or auxiliaries that can direct the stereochemical outcome of the cyclization reactions used to form the this compound core, enabling the synthesis of single-enantiomer products for applications in areas like asymmetric catalysis and pharmaceuticals.

Development of Environmentally Benign Synthetic Routes

The development of "green" synthetic methods is a critical goal in modern chemistry, aiming to reduce environmental impact by minimizing hazardous waste and energy consumption. For this compound synthesis, this involves exploring alternative solvents, catalysts, and energy sources.

Promising green chemistry approaches include:

Microwave-Assisted Synthesis: This technique can accelerate reaction rates, often leading to higher yields in shorter times and reducing energy consumption compared to conventional heating. researchgate.netdntb.gov.ua

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies purification. organic-chemistry.org

Aqueous Media: Using water as a solvent is an environmentally friendly alternative to volatile organic compounds. jmaterenvironsci.com

Ionic Liquids: These compounds can serve as both catalysts and environmentally benign reaction media, sometimes offering improved selectivity. researchgate.net

Organocatalysis: The use of small, metal-free organic molecules as catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), presents an inexpensive and non-toxic alternative to traditional metal-based catalysts. jmaterenvironsci.com

Exploration of Novel Reactivity and Transformation Pathways

The this compound ring is a versatile scaffold for further chemical transformations. Its strained four-membered ring can undergo ring-opening reactions, providing access to other important chemical structures. For example, reacting 1,3-diphenyl-1,3-diazetidine-2,4-dione (B3045162) with dimethylamine (B145610) under mild conditions yields 1,1-dimethyl-3,5-diphenylbiuret, demonstrating its utility as a precursor for biuret (B89757) derivatives.